molecular formula C9H13NOS B13810789 1-[4-Methoxy-3-(methylsulfanyl)phenyl]methanamine CAS No. 785741-27-7

1-[4-Methoxy-3-(methylsulfanyl)phenyl]methanamine

Cat. No.: B13810789
CAS No.: 785741-27-7
M. Wt: 183.27 g/mol
InChI Key: SYNZGLBHMKYQCG-UHFFFAOYSA-N
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Description

1-[4-Methoxy-3-(methylsulfanyl)phenyl]methanamine is a substituted benzylamine derivative characterized by a methoxy group at the para position and a methylsulfanyl (methylthio) group at the meta position on the phenyl ring, with a primary amine (-CH2NH2) attached to the aromatic core. This structural motif confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

CAS No.

785741-27-7

Molecular Formula

C9H13NOS

Molecular Weight

183.27 g/mol

IUPAC Name

(4-methoxy-3-methylsulfanylphenyl)methanamine

InChI

InChI=1S/C9H13NOS/c1-11-8-4-3-7(6-10)5-9(8)12-2/h3-5H,6,10H2,1-2H3

InChI Key

SYNZGLBHMKYQCG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-Methoxy-3-(methylsulfanyl)phenyl]methanamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and methylthiol.

    Formation of Intermediate: The first step involves the formation of an intermediate compound through a nucleophilic substitution reaction.

    Reduction: The intermediate is then subjected to reduction conditions to form the desired amine compound.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, including the use of catalysts and controlled temperature and pressure settings to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[4-Methoxy-3-(methylsulfanyl)phenyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The methoxy and methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.

    Substitution Reagents: Halogenating agents or nucleophiles for substitution reactions.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Various amine derivatives.

    Substitution Products: Compounds with different functional groups replacing the methoxy or methylsulfanyl groups.

Scientific Research Applications

1-[4-Methoxy-3-(methylsulfanyl)phenyl]methanamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-Methoxy-3-(methylsulfanyl)phenyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes key structural analogues and their properties:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features/Applications References
1-[4-Methoxy-3-(methylsulfanyl)phenyl]methanamine -OCH3 (C4), -SCH3 (C3), -CH2NH2 (C1) C9H13NOS 199.27 g/mol High lipophilicity; pharmaceutical intermediate
1-[4-Methoxy-3-(trifluoromethyl)phenyl]methanamine -OCH3 (C4), -CF3 (C3), -CH2NH2 (C1) C9H10F3NO 205.18 g/mol Enhanced electron-withdrawing effects; potential CNS activity
1-{4-Methoxy-3-[(oxan-4-yloxy)methyl]phenyl}methanamine -OCH3 (C4), -OCH2(oxan-4-yl) (C3) C14H21NO3 251.33 g/mol Increased steric bulk; improved solubility
1-[3-Chloro-4-(trifluoromethoxy)phenyl]methanamine -Cl (C3), -OCF3 (C4), -CH2NH2 (C1) C8H7ClF3NO 225.60 g/mol Halogenated; agrochemical applications
[4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl]methanamine -OCH3 (C4), -O-C≡CH (C3) C11H14ClNO2 235.69 g/mol Propargyl ether; click chemistry applications
Key Observations:
  • Electron Effects: The methylsulfanyl group (-SCH3) in the target compound acts as a weak electron-donor, contrasting with the strong electron-withdrawing -CF3 group in the trifluoromethyl analogue .
  • Lipophilicity : The -SCH3 group increases lipophilicity (logP ~2.5), whereas the -CF3 analogue (logP ~2.8) shows higher hydrophobicity due to fluorine atoms .

Industrial and Commercial Relevance

  • Market Trends : Compounds like 1-[3-(1H-pyrazol-1-yl)phenyl]methanamine are projected to grow in demand (CAGR ~5.2% by 2025), driven by applications in kinase inhibitors and anticancer agents .
  • Supplier Landscape : The target compound and its analogues (e.g., 4-(methylsulfonyl)benzylamine hydrochloride) are supplied by specialized manufacturers like Enamine Ltd, with pricing influenced by substituent complexity .

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